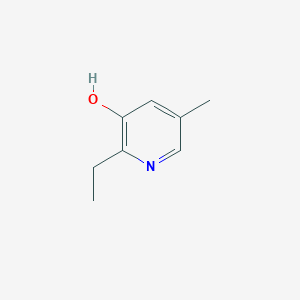
2-Ethyl-5-methyl-3-pyridinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-5-methyl-3-pyridinol is a chemical compound belonging to the class of pyridinols, which are derivatives of pyridine This compound is characterized by the presence of an ethyl group at the second position, a methyl group at the fifth position, and a hydroxyl group at the third position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methyl-3-pyridinol can be achieved through several methods. One common approach involves the reaction of 2-acyl-5-methylfurans with ammonia . This reaction typically requires specific conditions, such as controlled temperature and pressure, to yield the desired product. Another method involves the liquid-phase transformation of acetaldehyde ammonia trimer in the presence of an acid promoter . This reaction is carried out at elevated temperatures and pressures to achieve high yields.
Industrial Production Methods
Industrial production of this compound often involves the use of paraldehyde and aqueous ammonia in the presence of a catalyst . This reaction is conducted at temperatures ranging from 200 to 300°C and pressures of 12 to 13 MPa. The yield of this reaction is approximately 70%, with the simultaneous production of other pyridine bases.
化学反应分析
Types of Reactions
2-Ethyl-5-methyl-3-pyridinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine carboxylic acids, while reduction may produce pyridine alcohols.
科学研究应用
2-Ethyl-5-methyl-3-pyridinol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Industry: It is used in the production of resins and other industrial chemicals.
作用机制
The mechanism of action of 2-Ethyl-5-methyl-3-pyridinol involves its interaction with molecular targets and pathways. The compound is known to exert antioxidant effects by scavenging free radicals and protecting cells from oxidative damage . It also modulates the activity of membrane-bound enzymes and receptors, contributing to its neuroprotective and anti-stress properties .
相似化合物的比较
Similar Compounds
2-Methyl-3-pyridinol: Similar in structure but lacks the ethyl group at the second position.
2-Ethyl-6-methyl-3-pyridinol: Similar but has the methyl group at the sixth position instead of the fifth.
3-Hydroxy-2-methylpyridine: Another similar compound with a hydroxyl group at the third position and a methyl group at the second position.
Uniqueness
2-Ethyl-5-methyl-3-pyridinol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of ethyl and methyl groups, along with the hydroxyl group, makes it a versatile compound with diverse applications in various fields.
生物活性
2-Ethyl-5-methyl-3-pyridinol (C8H11NO) is a pyridine derivative that has garnered attention due to its potential biological activities. This compound, with a molecular weight of 151.18 g/mol, is characterized by its unique structure, which contributes to its various pharmacological properties. Research has indicated that this compound may possess anti-inflammatory, neuroprotective, and antimicrobial effects, making it a candidate for further investigation in medicinal chemistry.
1. Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound. In experimental models of neurodegeneration, this compound demonstrated significant protective effects against oxidative stress and neuronal death. For instance, a study on its effects in models of bacterial meningitis showed that administration of this compound resulted in improved survival rates and reduced neurological deficits compared to control groups .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory activities. In vitro assays revealed that this compound can inhibit the expression of pro-inflammatory cytokines, thereby mitigating inflammatory responses . This property is particularly relevant in the context of neuroinflammation, where it may help protect neuronal integrity.
3. Antimicrobial Activity
In addition to its neuroprotective and anti-inflammatory properties, this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of certain bacteria and fungi, suggesting its potential utility in treating infections.
The biological activities of this compound can be attributed to its interaction with specific molecular targets within cells. The compound may modulate pathways involved in oxidative stress response and inflammation by influencing enzyme activity related to these processes. For example, it has been observed to reduce the activity of oxidative stress markers such as catalase and superoxide dismutase in treated models .
Table 1: Summary of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Neuroprotection | Improved survival in models | Reduces oxidative stress |
| Anti-inflammatory | Inhibition of cytokine expression | Modulation of inflammatory pathways |
| Antimicrobial | Inhibition of bacterial growth | Direct action on microbial cell functions |
1. Experimental Meningitis Model
In an experimental study involving pneumococcal meningitis, rats treated with this compound showed an 80% survival rate compared to controls receiving only standard antibiotic treatment. The treated group exhibited less severe neurological deficits and improved locomotor activity .
2. In Vitro Anti-inflammatory Study
Another study assessed the anti-inflammatory effects of the compound using microglial cell cultures exposed to inflammatory stimuli. Results indicated that treatment with this compound led to a significant decrease in the secretion of inflammatory mediators such as TNF-alpha and IL-6 .
属性
分子式 |
C8H11NO |
|---|---|
分子量 |
137.18 g/mol |
IUPAC 名称 |
2-ethyl-5-methylpyridin-3-ol |
InChI |
InChI=1S/C8H11NO/c1-3-7-8(10)4-6(2)5-9-7/h4-5,10H,3H2,1-2H3 |
InChI 键 |
SMGPBWKBNPCMHA-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C(C=N1)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















